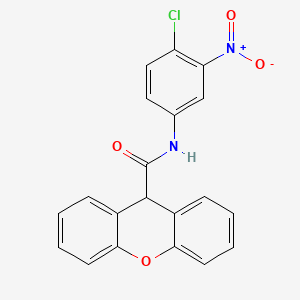

N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure with a carboxamide group and a substituted phenyl ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Chlor-3-nitrophenyl)-9H-xanthen-9-carboxamid beinhaltet typischerweise die Reaktion von 9H-Xanthen-9-carbonsäure mit 4-Chlor-3-nitroanilin. Die Reaktion wird üblicherweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) unter wasserfreien Bedingungen durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umsetzung zum gewünschten Produkt zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese steigern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um hochreines N-(4-Chlor-3-nitrophenyl)-9H-xanthen-9-carboxamid zu erhalten.

Chemische Reaktionsanalyse

Reaktionstypen

N-(4-Chlor-3-nitrophenyl)-9H-xanthen-9-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Hydrolyse: Die Carboxamid-Gruppe kann unter sauren oder basischen Bedingungen zur entsprechenden Carbonsäure und Amin hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff (Pd/C)

Substitution: Nukleophile (Amine, Thiole), Lösungsmittel wie Dimethylformamid (DMF)

Hydrolyse: Salzsäure (HCl), Natriumhydroxid (NaOH)

Hauptprodukte, die gebildet werden

Reduktion: N-(4-Amino-3-chlorphenyl)-9H-xanthen-9-carboxamid

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil

Hydrolyse: 9H-Xanthen-9-carbonsäure und 4-Chlor-3-nitroanilin

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF)

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Reduction: N-(4-amino-3-chlorophenyl)-9H-xanthene-9-carboxamide

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 9H-xanthene-9-carboxylic acid and 4-chloro-3-nitroaniline

Wissenschaftliche Forschungsanwendungen

N-(4-Chlor-3-nitrophenyl)-9H-xanthen-9-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Wird als potenzieller Medikamentenkandidat aufgrund seiner einzigartigen chemischen Struktur und biologischen Aktivitäten untersucht.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien mit spezifischen optischen und elektronischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von N-(4-Chlor-3-nitrophenyl)-9H-xanthen-9-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe der Verbindung kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und zu verschiedenen biologischen Wirkungen führen. Darüber hinaus kann die Xanthen-Kernstruktur zur Fähigkeit der Verbindung beitragen, mit Proteinen und Enzymen zu interagieren und deren Aktivität zu modulieren.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Chlor-3-nitrophenyl)acetamid

- N-(4-Bromphenyl)-9H-xanthen-9-carboxamid

- N-(4-Methylphenyl)-9H-xanthen-9-carboxamid

Einzigartigkeit

N-(4-Chlor-3-nitrophenyl)-9H-xanthen-9-carboxamid ist aufgrund des Vorhandenseins sowohl einer Nitrogruppe als auch einer Chlorgruppe am Phenylring einzigartig, was ihm eine besondere chemische Reaktivität und biologische Aktivität verleiht. Die Xanthen-Kernstruktur trägt ebenfalls zu seinen einzigartigen optischen und elektronischen Eigenschaften bei, was es für verschiedene Anwendungen in Forschung und Industrie wertvoll macht.

Eigenschaften

Molekularformel |

C20H13ClN2O4 |

|---|---|

Molekulargewicht |

380.8 g/mol |

IUPAC-Name |

N-(4-chloro-3-nitrophenyl)-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C20H13ClN2O4/c21-15-10-9-12(11-16(15)23(25)26)22-20(24)19-13-5-1-3-7-17(13)27-18-8-4-2-6-14(18)19/h1-11,19H,(H,22,24) |

InChI-Schlüssel |

SBSMCHZKVXBPIF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.